molecular formula C22H34O3 B607338 Epeleuton CAS No. 1667760-39-5

Epeleuton

Cat. No. B607338
M. Wt: 346.51
InChI Key: DJYKWMOPVZGTRJ-PILRRHKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epeleuton is an anti-inflammatory drug candidate.

Scientific Research Applications

Epeleuton in Non-Alcoholic Fatty Liver Disease and Cardiometabolic Health

Epeleuton, identified as a novel synthetic second-generation n-3 fatty acid derivative of eicosapentaenoic acid, was studied for its effects on non-alcoholic fatty liver disease (NAFLD) and various cardiometabolic markers. The research highlighted that while primary endpoints related to liver stiffness and alanine aminotransferase did not show improvement, epeleuton significantly decreased triglycerides, very-low-density lipoprotein cholesterol, total cholesterol, and did not increase low-density lipoprotein cholesterol. Additionally, it demonstrated significant reductions in HbA1c levels, fasting plasma glucose, insulin, and insulin resistance indices, suggesting its potential for cardiovascular risk reduction and management of NAFLD by targeting hypertriglyceridemia, hyperglycemia, and systemic inflammation (Climax et al., 2020).

Epeleuton in COVID-19 Treatment and Prevention

Another study explored the potential of orally administered epeleuton in treating and preventing SARS-CoV-2 infection. Epeleuton was found to inhibit SARS-CoV-2 infectious viral load, replication, and disease pathology in the lungs and upper airways in the Syrian hamster model. This indicates epeleuton's potential as an early treatment option for COVID-19 due to its direct antiviral and immunomodulatory actions (Climax et al., 2021).

properties

CAS RN

1667760-39-5

Product Name

Epeleuton

Molecular Formula

C22H34O3

Molecular Weight

346.51

IUPAC Name

ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate

InChI

InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1

InChI Key

DJYKWMOPVZGTRJ-PILRRHKESA-N

SMILES

CC/C=C\C[C@H](O)/C=C/C=C\C/C=C\C/C=C\CCCC(OCC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Epeleuton; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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